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Compound of Interest

Compound Name: CDK8-IN-16

Cat. No.: B1150355 Get Quote

Note: Information for a specific inhibitor designated "CDK8-IN-16" was not publicly available at

the time of this guide's compilation. The following data is presented for a well-characterized,

potent, and selective CDK8 inhibitor, T-474, to serve as a representative example of the

selectivity profiles achievable for this kinase target.

Cyclin-dependent kinase 8 (CDK8) is a key regulator of transcription and a component of the

Mediator complex.[1][2] Its role in various oncogenic signaling pathways has made it an

attractive target for cancer therapy.[1][3] The development of highly selective inhibitors is

crucial to minimize off-target effects and enhance therapeutic efficacy. This guide provides a

comparative overview of the selectivity of the representative CDK8 inhibitor, T-474, against

other kinases.

Quantitative Selectivity Data
The selectivity of a kinase inhibitor is a critical determinant of its clinical potential. A highly

selective inhibitor minimizes the risk of adverse effects arising from the modulation of

unintended kinase targets. T-474 has been profiled against a broad panel of kinases,

demonstrating a high degree of selectivity for CDK8 and its close homolog, CDK19.

The inhibitory activity of T-474 was assessed against a panel of 456 kinases. The results

indicate that at a concentration of 300 nM, T-474 potently inhibits CDK8 and CDK19, with

minimal activity against other kinases.[4]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1150355?utm_src=pdf-interest
https://www.benchchem.com/product/b1150355?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4789660/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4833653/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4789660/
https://bpsbioscience.com/chemi-versetm-cdk8-cyclin-c-kinase-assay-kit-78886
https://pmc.ncbi.nlm.nih.gov/articles/PMC5862592/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase Target IC50 (nmol/L)
% Inhibition at 300
nM

Notes

CDK8 1.6 90% Primary Target

CDK19 1.9 99%
Closely related

homolog of CDK8

Haspin Not Reported 99% Also known as GSG2

Table 1: Inhibitory activity of T-474 against its primary targets and other significantly inhibited

kinases. Data sourced from a screening panel of 456 kinases.[4]

It is noteworthy that kinases inhibited by more than 80% at a 300 nM concentration of T-474

were limited to CDK19, Haspin, and CDK8, underscoring the remarkable selectivity of this

compound.[4]

Experimental Protocols
The determination of kinase inhibition and selectivity is paramount in drug discovery. The

following outlines a general methodology for a biochemical kinase assay, similar to those used

to profile CDK8 inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target

kinase.

Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP

to a specific substrate by the kinase. The amount of incorporated radioactivity in the substrate

is inversely proportional to the inhibitory activity of the test compound.

Materials:

Recombinant CDK8/Cyclin C enzyme complex

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT,

0.1 mg/mL BSA)
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Substrate (e.g., a peptide substrate like RBER-IRStide)[5]

[γ-³²P]ATP

Test compound (e.g., T-474) dissolved in DMSO

ATP solution

Stop solution (e.g., phosphoric acid)

Phosphocellulose paper or filter plates

Scintillation counter

Procedure:

A reaction mixture containing the CDK8/Cyclin C enzyme, the peptide substrate, and the

kinase buffer is prepared.

The test compound (inhibitor) is added to the reaction mixture at various concentrations. A

DMSO control (vehicle) is also included.

The kinase reaction is initiated by the addition of a solution containing a mixture of unlabeled

ATP and [γ-³²P]ATP.

The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled

temperature (e.g., 30°C).

The reaction is terminated by the addition of a stop solution.

A portion of the reaction mixture is spotted onto phosphocellulose paper or transferred to a

filter plate, which binds the phosphorylated substrate.

The paper or plate is washed multiple times to remove unincorporated [γ-³²P]ATP.

The amount of radioactivity incorporated into the substrate is quantified using a scintillation

counter.
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The percentage of inhibition for each compound concentration is calculated relative to the

DMSO control.

The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by

50%, is determined by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

For broad selectivity profiling, this assay is performed in a high-throughput format against a

large panel of different kinases.

CDK8 Signaling Pathway
CDK8, as part of the Mediator complex, plays a crucial role in regulating gene transcription by

phosphorylating various transcription factors and components of the transcriptional machinery.

Its activity can influence multiple signaling pathways implicated in cancer.
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Click to download full resolution via product page

Caption: A simplified diagram of CDK8's role in transcriptional regulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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